molecular formula C18H18Cl2N2O B2431348 2-((2,4-dichlorophenoxy)methyl)-1-isobutyl-1H-benzo[d]imidazole CAS No. 381201-07-6

2-((2,4-dichlorophenoxy)methyl)-1-isobutyl-1H-benzo[d]imidazole

Cat. No.: B2431348
CAS No.: 381201-07-6
M. Wt: 349.26
InChI Key: JJJCILQTYPGSED-UHFFFAOYSA-N
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Description

2-((2,4-dichlorophenoxy)methyl)-1-isobutyl-1H-benzo[d]imidazole is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This particular compound is characterized by the presence of a 2,4-dichlorophenoxy group and an isobutyl group attached to the benzimidazole core, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,4-dichlorophenoxy)methyl)-1-isobutyl-1H-benzo[d]imidazole typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Introduction of the 2,4-Dichlorophenoxy Group: The 2,4-dichlorophenoxy group can be introduced via a nucleophilic substitution reaction using 2,4-dichlorophenol and a suitable leaving group, such as a halide, on the benzimidazole core.

    Attachment of the Isobutyl Group: The isobutyl group can be introduced through an alkylation reaction using isobutyl bromide or chloride in the presence of a base, such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, solvents, and controlled temperature and pressure conditions to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-((2,4-dichlorophenoxy)methyl)-1-isobutyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

2-((2,4-dichlorophenoxy)methyl)-1-isobutyl-1H-benzo[d]imidazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential antimicrobial and antiviral activities.

    Medicine: Investigated for its potential anticancer properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-((2,4-dichlorophenoxy)methyl)-1-isobutyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.

    Interacting with DNA: Intercalating into DNA and disrupting its function.

    Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-((2,4-dichlorophenoxy)methyl)-1H-benzo[d]imidazole: Lacks the isobutyl group but retains the 2,4-dichlorophenoxy group.

    1-isobutyl-1H-benzo[d]imidazole: Lacks the 2,4-dichlorophenoxy group but retains the isobutyl group.

    2-((2,4-dichlorophenoxy)methyl)-1H-imidazole: Contains the 2,4-dichlorophenoxy group but has an imidazole core instead of benzimidazole.

Uniqueness

2-((2,4-dichlorophenoxy)methyl)-1-isobutyl-1H-benzo[d]imidazole is unique due to the combination of the 2,4-dichlorophenoxy group and the isobutyl group attached to the benzimidazole core. This unique structure may contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2-[(2,4-dichlorophenoxy)methyl]-1-(2-methylpropyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O/c1-12(2)10-22-16-6-4-3-5-15(16)21-18(22)11-23-17-8-7-13(19)9-14(17)20/h3-9,12H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJCILQTYPGSED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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